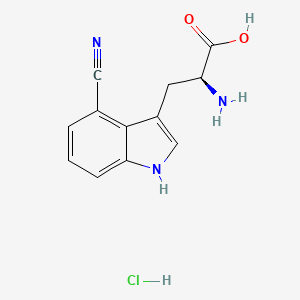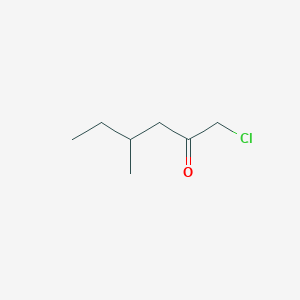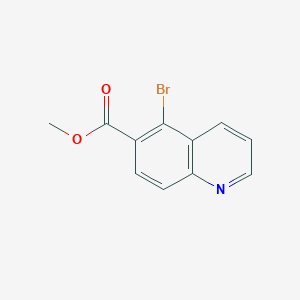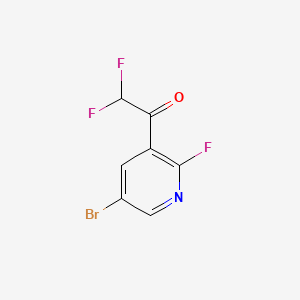
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is a fluorinated organic compound belonging to the pyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a difluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoropyridine.
Reaction with Difluoroacetyl Chloride: The key step involves the reaction of 5-bromo-2-fluoropyridine with difluoroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Scientific Research Applications
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Comparison: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a difluoroethanone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it may offer enhanced potency and selectivity in various applications.
Properties
Molecular Formula |
C7H3BrF3NO |
|---|---|
Molecular Weight |
254.00 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-3-1-4(5(13)6(9)10)7(11)12-2-3/h1-2,6H |
InChI Key |
JBEPOOVPHBUSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)C(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)



![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)

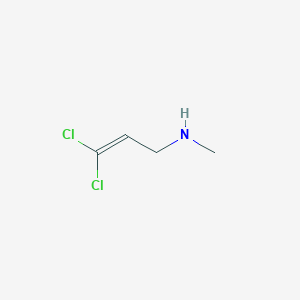

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
